Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride
Description
Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a heterocyclic compound featuring a fused imidazo-pyridine core with a hydroxymethyl (-CH2OH) group at the 3-position, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it favorable for pharmaceutical applications.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-5-9-8-3-1-2-4-10(7)8;/h1-5,11H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSCENNAYDRCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629117 | |
| Record name | (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30489-62-4 | |
| Record name | (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine . Another approach involves the use of tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives.
Reduction: Formation of imidazo[1,2-a]pyridin-3-ylmethanol.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Cancer Treatment
One of the primary applications of imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is in oncology. Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit key kinases involved in cancer progression. For instance, compounds derived from this scaffold have been shown to inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST) and other malignancies. The inhibition of c-KIT mutations makes these compounds potential candidates for targeted cancer therapies .
Case Study: c-KIT Inhibition
- Study Focus : Investigating the efficacy of imidazo[1,2-a]pyridine derivatives against c-KIT mutations.
- Findings : Certain derivatives demonstrated potent inhibitory effects on mutated forms of c-KIT, suggesting their utility in treating GIST and related cancers .
Antimicrobial Activity
This compound also exhibits promising antimicrobial properties. Various studies have synthesized derivatives that show significant activity against both Gram-positive and Gram-negative bacteria. For example, a series of imidazo[1,2-a]pyrimidine derivatives were evaluated for their antibacterial efficacy, revealing several compounds with potent activity against Mycobacterium species .
Case Study: Antibacterial Screening
- Study Focus : Evaluation of antibacterial activity of synthesized imidazo[1,2-a]pyrimidine derivatives.
- Results : Some derivatives exhibited strong antimicrobial effects, highlighting their potential as new antibiotics .
Anti-Tuberculosis Activity
Recent research has highlighted the potential of this compound as a treatment for tuberculosis (TB). Compounds from this class have shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship studies indicate that specific modifications to the imidazo[1,2-a]pyridine scaffold can enhance anti-TB efficacy .
Case Study: Anti-TB Compounds
- Study Focus : Development and testing of imidazo[1,2-a]pyridine analogs against TB.
- Findings : Several analogs displayed minimum inhibitory concentrations (MIC) effective against resistant TB strains, making them promising candidates for further development .
Other Biological Activities
This compound has also been investigated for its broader pharmacological activities:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation .
- Anticonvulsant and Analgesic : The compound's analogs have shown potential as anticonvulsants and analgesics in various preclinical models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in DNA replication and repair, such as topoisomerases and kinases.
Pathways Involved: It can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Imidazo[1,2-a]pyridine Derivatives
Key Observations :
Comparison with Target Compound :
- The target compound’s synthesis likely employs formimidamide chemistry (as in ) or C3-alkylation strategies (). The absence of transition metals in contrasts with methods requiring Lewis acids (), highlighting trade-offs between purity and reaction speed.
- Hydrochloride salt formation (common in ) typically involves post-synthetic treatment with HCl, ensuring stability but requiring careful pH control.
Biological Activity
Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are characterized by their nitrogen-containing heterocyclic structure, which contributes to their varied biological activities. These compounds have been studied extensively for their potential in treating various diseases, including cancer, infections, and neurological disorders. The biological activity of these compounds often correlates with specific structural features, making SAR studies critical for drug development.
Key Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit the proliferation of cancer cell lines such as HeLa and NCI-H358, with IC50 values indicating effective cytotoxicity at low concentrations .
- Antimicrobial Properties : Research indicates that these compounds possess significant antibacterial and antifungal activities. They have been tested against various pathogens, showing promising results in inhibiting growth .
- Neuroprotective Effects : Certain derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is essential for optimizing their pharmacological profiles. Key findings include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups at specific positions on the imidazo[1,2-a]pyridine ring significantly influences biological activity. For example, modifications at the 6-position have been linked to enhanced anticancer activity .
- Functional Groups : The introduction of various functional groups can alter solubility and binding affinity to biological targets. Compounds with phosphonocarboxylate moieties have shown increased cytotoxicity against cancer cells .
1. Anticancer Activity in HeLa Cells
A study synthesized a series of 12 novel imidazo[1,2-a]pyridine derivatives and assessed their cytotoxic effects on HeLa cells using a PrestoBlue viability assay. The results indicated that several compounds exhibited IC50 values below 150 μM, highlighting their potential as anticancer agents .
2. Neuroprotective Properties
Another investigation focused on the inhibition of AChE by imidazo[1,2-a]pyridine derivatives. Compounds with specific side chains displayed IC50 values ranging from 0.2 to 50 μM against AChE, suggesting their potential use in treating Alzheimer's disease .
Research Findings Summary
| Biological Activity | IC50 Values | Cell Lines/Pathogens Tested |
|---|---|---|
| Anticancer | <150 μM | HeLa cells |
| AChE Inhibition | 0.2 - 50 μM | Electric eel AChE |
| Antibacterial | Varies | Various pathogens |
Q & A
Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-hydroxyketones or α-chloroketones under acidic conditions. For example, analogous imidazo[1,2-a]pyridine derivatives (e.g., compounds 5f–5i in ) were synthesized using nucleophilic substitution and characterized via 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity can be assessed using HPLC with UV detection (≥95% purity threshold) and melting point analysis to detect impurities .
Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry). For instance, highlights the use of statistical experimental design to minimize trial-and-error approaches. Computational tools (e.g., density functional theory, DFT) can predict reaction pathways and transition states, as demonstrated in , where quantum chemical calculations guided optimal conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons (δ 7.5–9.0 ppm) and hydroxyl/methanol groups (δ 3.0–5.0 ppm).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- FT-IR : Identify O–H (3200–3600 cm⁻¹) and C–N (1350–1500 cm⁻¹) stretches.
Cross-validate with X-ray crystallography (e.g., ) for unambiguous structural confirmation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected byproducts)?
- Methodological Answer : Use reaction path search algorithms ( ) to model side reactions. For example, if a byproduct forms due to competing nucleophilic attack, DFT calculations can identify transition-state energies favoring alternative pathways. Pair with HPLC-MS to detect trace impurities and refine computational models iteratively .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH stability : Incubate in buffers (pH 1–13) at 25°C/40°C for 24–72 hours; monitor degradation via UPLC-PDA .
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., highlights stability protocols for similar heterocycles).
Correlate results with molecular dynamics (MD) simulations to predict degradation mechanisms .
Q. How can researchers elucidate intermolecular interactions (e.g., hydrogen bonding) in crystalline forms of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (e.g., , CCDC 1426925) to map hydrogen bonds (e.g., O–H⋯N) and π-π stacking. Refine data with SHELX or Olex2 software. Pair with Hirshfeld surface analysis to quantify interaction contributions (e.g., C–H⋯H–C contacts in imidazo[1,2-a]pyridines) .
Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how can solubility challenges be addressed?
- Methodological Answer :
- Anthelmintic/antimicrobial assays : Use Haemonchus contortus larval motility assays () or bacterial MIC tests.
- Solubility enhancement : Employ co-solvents (DMSO/PEG 400) or solid dispersion techniques (e.g., references solubility studies for structurally similar compounds). Validate via dynamic light scattering (DLS) for nanoparticle formulations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR data across studies?
- Methodological Answer :
- Verify solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
- Check tautomerism : Imidazo[1,2-a]pyridines may exhibit proton exchange (e.g., notes tautomeric forms affecting spectral assignments).
- Reproduce experiments : Use standardized conditions (e.g., 400 MHz NMR, 25°C) and compare with literature (e.g., ’s δ 8.2–8.5 ppm for aromatic protons) .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
